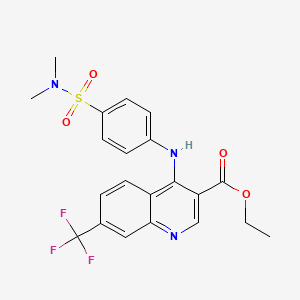

ethyl 4-((4-(N,N-dimethylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate

描述

属性

IUPAC Name |

ethyl 4-[4-(dimethylsulfamoyl)anilino]-7-(trifluoromethyl)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O4S/c1-4-31-20(28)17-12-25-18-11-13(21(22,23)24)5-10-16(18)19(17)26-14-6-8-15(9-7-14)32(29,30)27(2)3/h5-12H,4H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMPJXUIAJOUFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)S(=O)(=O)N(C)C)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 4-((4-(N,N-dimethylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is a complex quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a trifluoromethyl group and an N,N-dimethylsulfamoyl phenyl moiety. Its molecular formula is C19H18F3N3O3S, and it possesses a molecular weight of approximately 421.43 g/mol. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including those similar to ethyl 4-((4-(N,N-dimethylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate. For instance, a study conducted on quinoline-derived trifluoromethyl alcohols demonstrated their effectiveness as growth inhibitors in zebrafish embryo models, indicating a promising avenue for further exploration in cancer therapeutics .

Table 1: Summary of Anticancer Studies

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been extensively studied. Research indicates that ethyl 4-((4-(N,N-dimethylsulfamoyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate exhibits significant antibacterial and antifungal activities. A study focused on the synthesis and evaluation of various quinoline derivatives found that compounds with trifluoromethyl substitutions showed enhanced antimicrobial activity compared to their non-trifluoromethyl counterparts .

Table 2: Antimicrobial Activity Results

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of key enzymes involved in cellular processes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the presence of the sulfamoyl group may enhance interaction with biological targets, increasing the overall efficacy of the compound.

Case Study 1: In Vivo Efficacy

In an in vivo study evaluating the anticancer effects of a similar quinoline derivative, significant tumor regression was observed in mice treated with the compound compared to control groups. The study concluded that the compound's ability to induce apoptosis and inhibit tumor growth was significant, warranting further clinical investigation .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation of several quinoline derivatives against common pathogens revealed that those with trifluoromethyl substitutions displayed superior antimicrobial activity. The study utilized both in vitro and in vivo models to confirm these findings, emphasizing the potential for development into therapeutic agents for infectious diseases .

相似化合物的比较

Structural Variations and Molecular Properties

Functional Group Impact on Properties

- Trifluoromethyl (CF₃): Present in all analogs, this group increases lipophilicity and metabolic resistance, favoring blood-brain barrier penetration and prolonged half-life.

- Hydroxyphenylamino (): The hydroxyl group facilitates hydrogen bonding, influencing crystal packing and solubility . Hydroxyl (): Enhances acidity (pKa ~8–10), making it a candidate for pH-dependent prodrug strategies.

- Halogen Substituents (): Chloro and fluoro groups improve electronegativity and membrane permeability, often correlating with antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。